3-[(5-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one
Overview
Description
3-[(5-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is also known as CEP-33779 and is a small molecule inhibitor of the NF-κB pathway, a signaling pathway that controls the expression of genes involved in inflammation, immune response, and cell survival.
Scientific Research Applications
CEP-33779 has been extensively studied for its potential applications in medical research. The compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
CEP-33779 inhibits the NF-κB pathway by blocking the activity of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. The inhibition of the IKK complex prevents the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. As a result, the expression of genes involved in inflammation, immune response, and cell survival is downregulated.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CEP-33779 inhibits the growth and survival of cancer cells, including those of breast, prostate, and pancreatic cancer. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. Additionally, CEP-33779 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
CEP-33779 has several advantages for lab experiments. The compound is readily available, and its synthesis method is relatively simple. CEP-33779 has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of CEP-33779 in lab experiments. The compound has low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, CEP-33779 has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CEP-33779. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential applications of CEP-33779 in the treatment of autoimmune disorders, such as multiple sclerosis and lupus. Additionally, the combination of CEP-33779 with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the development of new formulations of CEP-33779 that improve its solubility and bioavailability is also an area of interest.
properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-4-6-14(19)11-15(12)20-9-8-16(21)13-5-7-17(22-2)18(10-13)23-3/h4-11,20H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHPKUIECYGFSI-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=CC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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